

Application Note: Ultrasensitive Quantification of Nizatidine Amide Traces by LC-MS/MS

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Compound of Interest

Compound Name: Nizatidine Amide

Cat. No.: B590408

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Abstract

This application note details a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of **Nizatidine Amide** (Nizatidine EP Impurity E) traces in pharmaceutical preparations. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and impurity profiling of Nizatidine. The protocol employs a simple sample preparation procedure and a rapid chromatographic separation, providing excellent specificity and low limits of detection and quantification.

Introduction

Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease. During the synthesis and storage of Nizatidine, various related compounds and impurities can form, which must be monitored to ensure the safety and efficacy of the final drug product. **Nizatidine Amide**, also known as Nizatidine EP Impurity E, is a recognized related compound of Nizatidine.[1][2] Its presence, even in trace amounts, needs to be accurately quantified. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose, surpassing the capabilities of conventional HPLC-UV methods.[3]

Experimental

Materials and Reagents

- **Nizatidine Amide** reference standard (>90% purity)[4]

- Nizatidine reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (analytical grade)
- Nizatidine drug substance or product for analysis

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

The chromatographic separation was optimized to achieve a good peak shape and resolution for **Nizatidine Amide**.

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	See Table 2
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Table 1: HPLC Parameters

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	5	95
7.0	5	95
7.1	95	5
10.0	95	5

Table 2: Gradient Elution Program

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The optimal multiple reaction monitoring (MRM) transitions were determined by infusing a standard solution of **Nizatidine Amide**.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: Mass Spectrometer Parameters

The following MRM transitions were used for quantification and confirmation of the analytes.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Nizatidine Amide (Quantifier)	319.4	155.1	0.1	30	20
Nizatidine Amide (Qualifier)	319.4	97.1	0.1	30	25
Nizatidine	332.1	155.1	0.1	30	20

Table 4: MRM Transitions and Parameters Note: The molecular formula for **Nizatidine Amide** is C₁₁H₁₈N₄O₃S₂, with a molecular weight of 318.42 g/mol . The precursor ion [M+H]⁺ is expected at m/z 319.4.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Protocols

Standard Solution Preparation

- Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Nizatidine Amide** reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

- Nizatidine Drug Substance/Product: Accurately weigh a sufficient amount of the sample to obtain a theoretical Nizatidine concentration of 1 mg/mL.
- Dissolution: Dissolve the sample in a suitable volume of methanol.
- Dilution: Dilute the solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final Nizatidine concentration of 10 µg/mL.

- Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualization of Experimental Workflow

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References

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